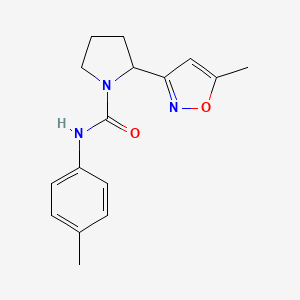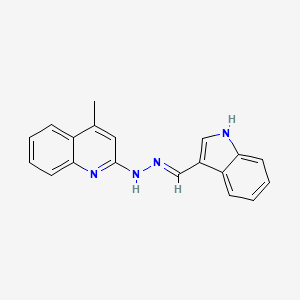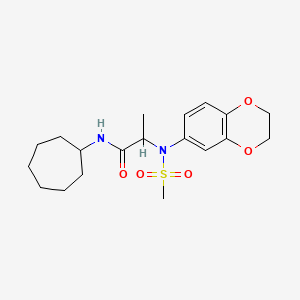
2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide is a chemical compound that has been the subject of much scientific research due to its potential applications in medicine and pharmacology. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide involves its ability to bind to specific receptors in the brain and nervous system. This binding activates certain signaling pathways, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide are complex and varied. This compound has been found to have effects on a number of different systems in the body, including the nervous system, the immune system, and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide for lab experiments depend on the specific research question being addressed. This compound has been found to have a number of interesting properties, but it also has limitations in terms of its solubility and stability.
Orientations Futures
There are many potential future directions for research on 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide. Some of the most promising areas of investigation include its potential applications in the treatment of neurological disorders, its effects on immune function, and its interactions with other drugs and compounds. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapies based on its unique properties.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has been achieved through a variety of methods, including the use of organic solvents and catalysts. One of the most common methods involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-methylphenylhydrazine, followed by the addition of pyrrolidine-1-carboxylic acid and the use of a coupling agent.
Applications De Recherche Scientifique
The scientific research on 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has focused on its potential applications in the field of medicine and pharmacology. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the brain and nervous system.
Propriétés
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-7-13(8-6-11)17-16(20)19-9-3-4-15(19)14-10-12(2)21-18-14/h5-8,10,15H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPXGYDSGPNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6047125.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)
![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)
![1-allyl-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6047149.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6047160.png)

![5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6047192.png)
![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047222.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)